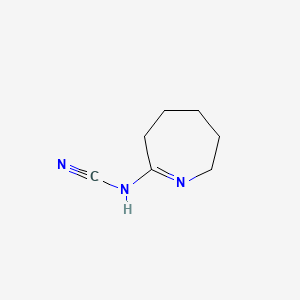

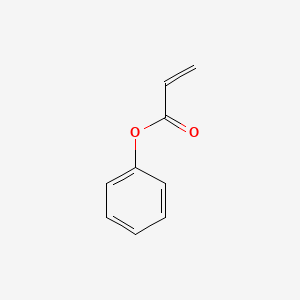

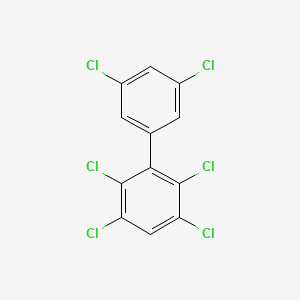

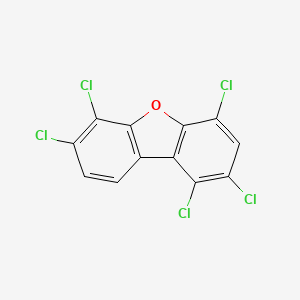

![molecular formula C9H8F3NO2S B1345249 2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide CAS No. 952182-84-2](/img/structure/B1345249.png)

2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes, starting from basic materials such as ethyl 3-amino-4,4,4-trifluoro-2-butenoate. The synthesis of novel 2-(3-trifluoromethylphenoxy)-4-trifluoromethylthiazole-5-carboxamides, for instance, was achieved through a six-step process . This suggests that the synthesis of 2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide could also involve several steps, starting from a suitable fluorinated starting material.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques, including X-ray single-crystal determination. The geometry of these molecules in the ground state has been compared using computational methods such as Hartree-Fock (HF) and density functional theory (DFT) with the 6-31G(d) basis set . These methods could similarly be applied to determine the molecular structure of 2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide.

Chemical Reactions Analysis

The related compound discussed in the first paper is capable of undergoing click reactions with sugar azide to form a triazole ring . This indicates that 2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide may also participate in click chemistry, potentially leading to the formation of novel structures when reacted with suitable azides.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide are not directly reported, the presence of trifluoromethyl groups is known to influence such properties. The related compounds have been evaluated for biological activities, including insecticidal and fungicidal activities, which were assessed in a greenhouse setting . These activities suggest that 2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide may also exhibit interesting biological properties that could be explored further.

Scientific Research Applications

Phase Behavior and Solubility in Ionic Liquids

Research on the phase behavior and solubility of various solutes in ionic liquids, including those with trifluoromethoxy phenolic functionalities, has shown significant potential for application in separation processes and as environmentally friendly solvents. Ionic liquids with specific anionic components, such as bistriflamide or triflate, have demonstrated varied solubility for polar and non-polar aromatic compounds, highlighting the importance of molecular interactions in solvent selection for industrial applications (Visak et al., 2014).

Antioxidant and Pharmacological Effects of Phenolic Compounds

Phenolic acids, including those related to the trifluoromethoxy group, have garnered attention for their antioxidant, antibacterial, hepatoprotective, and cardioprotective properties. Studies have identified the significant role of phenolic compounds in modulating lipid metabolism and glucose, suggesting their potential in treating metabolic disorders and their utility as natural food additives (Naveed et al., 2018).

Environmental and Health Implications of Halogenated Compounds

The occurrence and toxicological effects of halogenated compounds, including those with brominated and fluorinated functionalities similar to trifluoromethoxy groups, have been extensively studied. These compounds are recognized as persistent organic pollutants with implications for environmental health and safety. Research focuses on their occurrence in indoor and aquatic environments, potential sources, and the need for effective removal methods (Hsu et al., 2018).

Advanced Materials and Coatings

The development of advanced materials, such as epoxy polymers and composites for anticorrosive coatings, often involves the use of specific functional groups that may include trifluoromethoxy phenolic structures. These materials are designed for protection against environmental degradation, highlighting the intersection of organic chemistry and materials science in creating durable, high-performance materials (Hsissou, 2021).

Safety And Hazards

properties

IUPAC Name |

2-[3-(trifluoromethoxy)phenoxy]ethanethioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2S/c10-9(11,12)15-7-3-1-2-6(4-7)14-5-8(13)16/h1-4H,5H2,(H2,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWPIGUFRZPHBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)OCC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601249528 |

Source

|

| Record name | 2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide | |

CAS RN |

952182-84-2 |

Source

|

| Record name | 2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-(Trifluoromethoxy)phenoxy]ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid](/img/structure/B1345178.png)